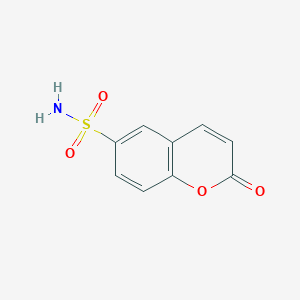

2-Oxo-2h-chromene-6-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLWMUHTXAGMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization of 2 Oxo 2h Chromene 6 Sulfonamide

Established Synthetic Pathways for 2-Oxo-2h-chromene-6-sulfonamide

The construction of the this compound framework can be achieved through various synthetic routes, each with its own advantages. These pathways range from one-pot condensations to multi-step sequences involving the pre-functionalization of precursors.

A direct and efficient method for synthesizing the coumarin-6-sulfonamide core involves the reaction of 3-formyl-4-hydroxybenzenesulfonyl chloride with compounds containing an activated methylene group. In a recently developed approach, this reaction is carried out in the presence of a catalyst such as ammonium acetate. nih.gov This pathway leads to the formation of either 2-imino or this compound derivatives, depending on the specific activated methylene compound used. nih.govnih.gov

For instance, reacting 3-formyl-4-hydroxybenzenesulfonyl chloride with various activated methylene derivatives has been used to synthesize a series of 2-imino or this compound derivatives designed as potential anti-diabetic agents. nih.govnih.gov The reaction provides a straightforward route to the core structure, which can then be evaluated for biological activity.

A multi-step pathway to this compound begins with the nitration of coumarin (B35378) (2H-chromen-2-one). This reaction, typically using a mixture of nitric and sulfuric acids, can yield various nitro isomers. By controlling the reaction temperature, the formation of 6-nitro-2H-chromen-2-one can be favored. chemmethod.com

The subsequent step involves the reduction of the nitro group at the C-6 position to an amino group, yielding 6-amino-2H-chromen-2-one. This reduction is commonly achieved using reagents such as iron powder in the presence of an acid or ammonium chloride. nih.govchemmethod.com The resulting 6-aminocoumarin is a versatile intermediate. To obtain the final sulfonamide, the amino group is converted into a sulfonyl chloride via diazotization followed by a Sandmeyer-type reaction with sulfur dioxide and a copper salt. This intermediate, coumarin-6-sulfonyl chloride, is then treated with ammonia to furnish the desired this compound.

Coumarin-6-sulfonyl chloride is a key intermediate that can be readily synthesized by the direct chlorosulfonation of coumarin using chlorosulfonic acid. nih.gov This reactive compound serves as a precursor for a variety of N-substituted this compound derivatives through coupling reactions with various amines.

This strategy has been extensively used to create hybrid molecules by linking the coumarin-6-sulfonamide scaffold to other bioactive moieties. For example, coumarin-6-sulfonyl chloride has been reacted with a series of 4-aminochalcone derivatives in the presence of pyridine to produce novel coumarin-6-sulfonamide-chalcone hybrids. plos.org Similarly, it has been coupled with amino acids to study the fluorescence properties of the resulting derivatives. elsevierpure.com This method is highly modular, allowing for the introduction of a wide range of substituents at the sulfonamide nitrogen.

The Knoevenagel condensation is a cornerstone of coumarin synthesis and can be integrated into a multi-step approach to prepare this compound. nih.gov This pathway typically begins with a salicylaldehyde (2-hydroxybenzaldehyde) derivative that is pre-functionalized with a group that can be converted to a sulfonamide, such as a nitro or amino group.

In one such approach, a substituted salicylaldehyde is condensed with an active methylene compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a basic catalyst like piperidine, to form the coumarin ring. nih.govmdpi.com If the starting salicylaldehyde contains a precursor group at the para-position to the hydroxyl, subsequent chemical transformations (e.g., reduction of a nitro group, diazotization of an amino group, and conversion to a sulfonamide) are performed to install the 6-sulfonamide functionality.

Alternatively, a molecule already containing a sulfonamide group can be used as a building block. For instance, N-substituted 2-(chlorosulfonyl)acetamides can be reacted with substituted salicylaldehydes in the presence of a base to directly yield N-substituted 2-oxo-2H-chromene-3-sulfonamides. mdpi.com While this example illustrates the formation of a 3-sulfonamide, the principle of using a pre-formed sulfonamide in a condensation reaction is a viable multi-step strategy for accessing the 6-sulfonamide isomer as well.

Functionalization and Modification of the this compound Scaffold

The this compound structure serves as a versatile template for further chemical modification. The primary site for derivatization is the sulfonamide functional group, which allows for the introduction of a wide variety of substituents, leading to the generation of large libraries of compounds for biological screening.

The most common strategy for modifying the scaffold is the N-functionalization of the sulfonamide group. This is typically achieved by reacting the key intermediate, 2-oxo-2H-chromene-6-sulfonyl chloride, with a diverse range of primary or secondary amines. This nucleophilic substitution reaction is highly efficient and allows for the facile creation of a sulfonamide linkage (R-SO₂-NR'R'').

This approach has been employed to synthesize numerous series of novel coumarin-6-sulfonamide derivatives. For example, researchers have prepared conjugates by reacting the sulfonyl chloride with various bioactive amine-containing molecules, including:

Sulfanilamide and Sulfapyridine : Reaction with these sulfa drugs produced derivatives with potential anti-proliferative activity. nih.gov

4-Aminochalcones : A series of nine coumarin-6-sulfonamide-chalcone hybrids were synthesized and evaluated as inhibitors of human glutathione (B108866) transferase P1-1 (hGSTP1-1). plos.org

Phenylhydrazones : Derivatives bearing a phenylhydrazono moiety showed significant anti-proliferative effects against hepatocellular carcinoma cells. nih.gov

The research findings for some of these derivatizations are detailed in the table below, highlighting the inhibitory concentrations against various targets.

| Derivative Class | Substituent (at Sulfonamide N) | Target | Reported IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Chalcone Hybrid (5g) | 4-((E)-3-(4-(dimethylamino)phenyl)acryloyl)phenyl | hGSTP1-1 | 12.2 ± 0.5 | plos.org |

| Chalcone Hybrid (5f) | 4-((E)-3-(4-hydroxyphenyl)acryloyl)phenyl | hGSTP1-1 | 12.7 ± 0.7 | plos.org |

| Chalcone Hybrid (5a) | 4-cinnamoylphenyl | hGSTP1-1 | 16.3 ± 0.6 | plos.org |

| Phenylhydrazone Hybrid (13a) | 4-(2-(4-Oxo-4H-chromen-3-yl)hydrazono)phenyl | HepG2 Cells | 3.48 ± 0.28 | nih.gov |

| Phenylhydrazone Hybrid (15a) | 4-(2-(1-(4-chlorophenyl)ethylidene)hydrazinyl)phenyl | HepG2 Cells | 5.03 ± 0.39 | nih.gov |

| Imino-chromene (2) | Unsubstituted (primary sulfonamide) | α-Amylase | 1.76 ± 0.01 | nih.gov |

| Oxo-chromene Carboxamide (9) | Unsubstituted (primary sulfonamide) | α-Amylase | 1.08 ± 0.02 | nih.gov |

Modifications on the Chromene Ring System (e.g., 3-substituted derivatives)

Modifications at the 3-position of the this compound ring are a common strategy to introduce structural diversity and modulate biological activity. A variety of substituents can be introduced at this position through various synthetic transformations.

One common approach involves the Vilsmeier-Haack reaction on a precursor, which can introduce a formyl group at the 3-position, leading to derivatives like 3-formyl-4-chlorocoumarin. This intermediate can then be further reacted with substituted sulfonamides to yield the final coumarin sulfonamide derivatives nih.gov. Another strategy involves the synthesis of 2-oxo-2H-chromene-3-carbohydrazide derivatives, which can serve as versatile building blocks for further modifications .

The introduction of different substituents at the 3-position has been shown to significantly influence the biological properties of the resulting compounds. For instance, various 3-substituted coumarin derivatives have been synthesized and evaluated for their potential as enzyme inhibitors and anticancer agents nih.gov.

| Substituent at C3-Position | Synthetic Method | Reported Biological Activity | Reference |

|---|---|---|---|

| Formyl (-CHO) and Chloro (-Cl) at C4 | Vilsmeier-Haack reaction followed by reaction with substituted sulfonamides. | Precursor for further derivatization. | nih.gov |

| Carbohydrazide (-CONHNH2) | Reaction of 2-oxo-2H-chromene-3-carbohydrazides with various reagents. | Antimicrobial activity. | |

| N-Fluoroaryl-sulfonamide | Knoevenagel condensation of methyl fluoro anilino sulfonylacetates with substituted salicylaldehydes. | Potential for enhanced biological/pharmacological activity. | arkat-usa.orgresearchgate.net |

Hybridization with Other Bioactive Moieties (e.g., Nitroindazolyl-Triazole, Piperazinyl, Azo Chromophores)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively employed to create novel this compound derivatives with potentially enhanced or synergistic biological activities.

Triazole Hybrids: The 1,2,3-triazole ring is a well-known pharmacophore, and its incorporation into the coumarin-sulfonamide scaffold has yielded promising results. The synthesis of these hybrids is often achieved via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). For instance, chromene-1,2,3-triazole benzene (B151609) sulfonamide hybrids have been synthesized and evaluated as potent inhibitors of carbonic anhydrase-IX, an important target in cancer therapy rsc.orgnih.gov. While the synthesis of various triazole hybrids has been reported, specific examples of nitroindazolyl-triazole hybrids of this compound are not extensively detailed in the reviewed literature. However, the general synthetic routes for creating triazole-sulfonamide hybrids could potentially be adapted for this purpose nih.gov.

Piperazinyl Derivatives: The piperazine ring is another important heterocyclic moiety frequently found in bioactive compounds. The synthesis of piperazinyl-containing sulfonamides has been reported, although direct attachment to the this compound core is not always the primary focus. For example, novel sulfonamide derivatives featuring a piperazine core have been synthesized from trimetazidine mdpi.com. The synthesis of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one condensed with s-triazinyl piperazines has also been described, showcasing the versatility of the chromene scaffold for such hybridizations researchgate.net.

Azo Chromophores: Azo compounds, characterized by the -N=N- linkage, are known for their color and biological activities. The incorporation of an azo moiety into the this compound structure has been explored to develop new classes of compounds. For instance, novel chromene-azo sulfonamide hybrids have been synthesized and investigated as potential anticancer agents mdpi.com. The synthesis of these compounds often involves the diazotization of an aromatic amine followed by coupling with a suitable coumarin precursor. The resulting azo-chromene sulfonamides have shown interesting photophysical and biological properties nih.gov.

| Bioactive Moiety | Linkage Strategy | Example Hybrid | Reported Biological Activity | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). | Chromene-1,2,3-triazole benzene sulfonamide. | Carbonic anhydrase-IX inhibitors. | rsc.orgnih.gov |

| Piperazine | Condensation reactions. | 3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one condensed with s-triazinyl piperazines. | Antimicrobial agents. | researchgate.net |

| Azo Chromophore | Diazotization and azo coupling. | Chromene-azo sulfonamide hybrids. | Anticancer candidates. | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives, including those with a sulfonamide moiety, to develop more environmentally friendly and efficient processes. These approaches focus on reducing waste, using less hazardous reagents, and employing energy-efficient methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. This technique has been successfully applied to various steps in the synthesis of coumarin sulfonamides. For example, the Pechmann condensation, a key reaction for forming the coumarin ring, can be efficiently carried out under solvent-free conditions using a catalyst like FeF₃ with microwave irradiation mdpi.com. Microwave-assisted synthesis has also been employed for the Knoevenagel condensation to produce fluorinated coumarino sulfonamides arkat-usa.orgresearchgate.net. Furthermore, the synthesis of chromene-containing aromatic sulfonamides as carbonic anhydrase inhibitors has been achieved with high yields using microwave irradiation for the formation of the carboxylic acid precursors nih.gov.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. The use of ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This method has been utilized for the green synthesis of 2-amino-4H-chromene derivatives using a reusable magnetic catalyst nih.gov. Ultrasound has also been employed in the synthesis of various aryl sulfonamides, demonstrating its potential for the final step of this compound synthesis researchgate.net. The advantages of ultrasound-assisted synthesis include shorter reaction times, milder reaction conditions, and often the use of more environmentally benign solvents like ethanol or even water mdpi.comnih.gov.

| Green Chemistry Approach | Key Advantages | Application in Synthesis | Reference |

|---|---|---|---|

| Microwave Irradiation | Reduced reaction times, higher yields, solvent-free conditions. | Pechmann condensation, Knoevenagel condensation, synthesis of carboxylic acid precursors. | arkat-usa.orgmdpi.comnih.gov |

| Ultrasound Irradiation | Enhanced reaction rates, milder conditions, use of green solvents. | Synthesis of 2-amino-4H-chromene derivatives, synthesis of aryl sulfonamides. | nih.govresearchgate.net |

Mechanistic Investigations of 2 Oxo 2h Chromene 6 Sulfonamide Derivatives

Molecular Mechanisms in Oncology Research

Apoptosis Induction Pathways (e.g., Caspase Activation, Bax/Bcl-2 Modulation)

Coumarin-based compounds, including sulfonamide derivatives, are recognized for their capacity to induce apoptosis, or programmed cell death, in cancer cells. frontiersin.orgresearchgate.net This process is crucial for eliminating malignant cells and is often dysregulated in cancer. The induction of apoptosis by these derivatives involves multiple intricate pathways.

One of the primary mechanisms is the activation of caspases, a family of proteases that execute the apoptotic process. nih.govnih.gov Research has shown that certain coumarin (B35378) derivatives can trigger the activation of initiator caspases, such as caspase-8, and effector caspases, like caspase-3 and -7. nih.gov The activation of these caspases leads to the cleavage of essential cellular proteins, ultimately resulting in cell death. For instance, some coumarin compounds have been observed to increase the levels of cleaved caspase-7 and Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair that is a key substrate of effector caspases. researchgate.net

Furthermore, these derivatives can modulate the balance of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptosis pathway. nih.gov This family includes pro-apoptotic members like Bax and Bak, and anti-apoptotic members like Bcl-2 and Bcl-xL. nih.gov An increased ratio of Bax to Bcl-2 is a hallmark of apoptosis induction. nih.gov Studies on related coumarin compounds have demonstrated their ability to upregulate the expression of Bax while downregulating the anti-apoptotic protein Bcl-2. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.govnih.gov

Enzyme Inhibition Studies in Cancer Biology

The sulfonamide moiety is a classic pharmacophore known for its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that play a role in various physiological and pathological processes. nih.govmdpi.com Of particular interest in oncology are the tumor-associated isoforms hCA IX and hCA XII, which are overexpressed in many hypoxic tumors and contribute to cancer progression by regulating pH. mdpi.comnih.gov

Derivatives of 2-Oxo-2h-chromene-6-sulfonamide have been extensively studied as inhibitors of these isoforms. mdpi.commdpi.com The primary sulfonamide group typically binds to the zinc ion in the enzyme's active site. nih.gov Research has demonstrated that these compounds can be potent inhibitors of hCA IX and hCA XII, often with greater selectivity over the cytosolic, off-target isoforms hCA I and hCA II. mdpi.comnih.gov This selectivity is crucial for minimizing potential side effects. The inhibition constants (Kᵢ) for these derivatives against the tumor-associated isoforms can be in the low nanomolar range, indicating strong inhibitory activity. nih.govresearchgate.net For example, some chromene-based sulfonamides have shown Kᵢ values against hCA IX ranging from 4.5 to 553 nM and against hCA XII from 0.85 to 376 nM. mdpi.comnih.gov

Below is a table summarizing the inhibitory activities of representative chromene-sulfonamide derivatives against various hCA isoforms.

| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Series 1 | 213.7 - 5314 | Not Specified | Potent Inhibition | Potent Inhibition |

| Derivative 6i | 213.6 | Not Specified | Not Specified | Not Specified |

| Derivative 6e | 246.7 | Not Specified | Not Specified | Not Specified |

| Aroylhydrazone Derivatives | 86.4 - 32800 | 0.56 - 17.1 | 4.5 - 553 | 0.85 - 376 |

| Acetazolamide (Reference) | Not Specified | Not Specified | 25.8 | Not Specified |

Data sourced from multiple studies on chromene and coumarin sulfonamide derivatives. mdpi.comnih.govnih.gov

Aromatase is a key enzyme in the biosynthesis of estrogens and a validated target in hormone-dependent breast cancer. nih.govnih.gov Non-steroidal aromatase inhibitors often feature a heterocyclic nitrogen atom that coordinates with the heme iron in the enzyme's active site. nih.gov While the coumarin scaffold itself is not a classic aromatase inhibitor, the incorporation of a sulfonamide group and other structural modifications can confer this activity. nih.govnih.gov

Research into sulfonamide-based compounds has highlighted their potential as aromatase inhibitors. nih.gov Molecular docking studies suggest that the sulfonamide group can form hydrogen bonds within the active site of the aromatase enzyme. nih.gov While specific data for this compound derivatives are emerging, related sulfonamide structures have been identified as potent aromatase inhibitors, suggesting a promising avenue for the development of this class of compounds. nih.govnih.gov

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that governs cell proliferation, growth, and survival. nih.govnih.gov Its dysregulation is a frequent event in many human cancers, making it a prime target for anticancer therapies. nih.govresearchgate.net Coumarin derivatives, including those with sulfonamide functionalities, have been shown to modulate this pathway. frontiersin.orgnih.govnih.gov

These compounds can inhibit the activity of key components of the pathway, such as PI3K and mTOR. frontiersin.orgmdpi.com Inhibition of PI3K prevents the phosphorylation and activation of AKT, a central node in the pathway. mdpi.com Downstream, this can lead to decreased activity of mTOR, which controls protein synthesis and cell growth. mdpi.com Mechanistic studies have confirmed that some coumarin-sulfonamide derivatives exert their anti-migrative and anti-invasive effects through the mitochondria-mediated PI3K/AKT pathway. nih.gov The ability of these compounds to suppress the PI3K/AKT/mTOR pathway contributes significantly to their anticancer properties by inhibiting cell proliferation and inducing apoptosis. nih.govrsc.org

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. nih.gov They are a well-established target for anticancer drugs, with agents that either stabilize or destabilize microtubules leading to mitotic arrest and apoptosis. nih.govnih.gov

A growing body of evidence suggests that certain coumarin derivatives can act as microtubule polymerization inhibitors. nih.govnih.gov These compounds can bind to tubulin, the protein subunit of microtubules, often at the colchicine (B1669291) binding site, and prevent its assembly into functional microtubules. nih.gov This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis. nih.govnih.gov While research is ongoing, the coumarin skeleton is considered a promising pharmacophore for the development of novel tubulin polymerization inhibitors. nih.gov

Heat Shock Protein 90 (Hsp90) Interaction

Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer growth and survival. The inhibition of Hsp90 presents a therapeutic strategy for the simultaneous degradation of multiple oncogenic proteins. researchgate.net Research indicates that coumarins can suppress Hsp90, which is an enzyme that regulates disease progression through epigenetic modifications. researchgate.net

While direct studies on this compound's interaction with Hsp90 are limited, the broader coumarin scaffold has shown activity. For instance, the natural product deguelin (B1683977), which contains a 2H-chromene moiety, has been reported to disrupt the interaction between Hsp90 and its client protein, HIF-1α. It is suggested that deguelin binds to the C-terminal ATP-binding pocket of Hsp90, leading to the degradation of Hsp90 client proteins. researchgate.net This suggests that the chromene structure is a viable backbone for designing Hsp90 inhibitors. Further investigation into coumarin sulfonamides has identified some derivatives as potent inhibitors of the Hsp90 protein-folding machinery. dntb.gov.ua

Lipoxygenase (LOX) Activity Modulation

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. These enzymes play a role in various inflammatory diseases and cancer. Coumarin derivatives have demonstrated effective inhibitory activity against lipoxygenase. d-nb.info

Studies on a series of substituted methyl 2-oxo-2H-chromene-3-carboxylates (a class of coumarin derivatives) have quantified their ability to inhibit soybean lipoxygenase (LOX). The degree of inhibition varies with the type and position of substituents on the chromene ring. For example, the introduction of a bromine atom at the C6 position has been shown to contribute significantly to the inhibitory effect. d-nb.info

| Compound | Substituent | Inhibition (%) at 100 µM |

|---|---|---|

| Methyl 2-oxo-2H-chromene-3-carboxylate | Unsubstituted | 7.1% |

| Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | 6-Bromo | 85.1% |

| Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | 6-Bromo | 55.2% |

| Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | 6,8-Dibromo | 56.1% |

| 6-bromo-2-oxo-2H-chromene-3-carbonitrile | 6-Bromo | 84.8% |

| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | 3-Benzoyl, 7-Benzyloxy | 96.6% |

Data sourced from: d-nb.info

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. tandfonline.com Inhibiting the kinase activity of VEGFR-2 is a well-established strategy in anticancer drug development. tandfonline.com The coumarin scaffold has been extensively utilized in designing potent VEGFR-2 inhibitors. mdpi.com

A series of pyrazolylindolin-2-one linked coumarin derivatives were designed as dual inhibitors of BRAF^V600E^ and VEGFR-2. ekb.egresearchgate.net These compounds were tested for their ability to inhibit VEGFR-2 kinase activity, with several showing significant potency. Compound 4j from this series demonstrated an IC₅₀ value of 0.64 µM against VEGFR-2, which was more potent than the reference drug sorafenib (B1663141) (IC₅₀ = 1.94 µM). researchgate.net Another study identified coumarin-based thiazole (B1198619) derivatives as effective dual inhibitors of VEGFR-2 and carbonic anhydrase. ajchem-a.com

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 4j (pyrazolylindolin-2-one coumarin derivative) | 0.64 |

| Sorafenib (Reference) | 1.94 |

Data sourced from: researchgate.net

BRAF V600E Kinase Inhibition

The BRAF gene, particularly the V600E mutation, is a critical oncogenic driver in a high percentage of melanomas. ekb.eg Inhibition of the BRAF^V600E^ kinase is a targeted therapy approach for these cancers. Vemurafenib, an approved drug for BRAF-mutated melanoma, notably contains a sulfonamide group.

Recent research has focused on developing dual inhibitors that target both BRAF^V600E^ and other crucial pathways like VEGFR-2 to overcome drug resistance. ekb.eg The same series of pyrazolylindolin-2-one linked coumarin derivatives mentioned previously were also evaluated for their inhibitory effect on BRAF^V600E^. The lead compound, 4j , showed potent activity with an IC₅₀ of 1.033 µM, proving to be more than twice as active as the reference compound sorafenib (IC₅₀ = 2.86 µM). researchgate.net

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 4j (pyrazolylindolin-2-one coumarin derivative) | 1.033 |

| Sorafenib (Reference) | 2.86 |

Data sourced from: researchgate.net

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, and its inhibition disrupts cell proliferation, making it a target for antimicrobial and anticancer therapies. researchgate.net While many DHFR inhibitors exist, the development of new scaffolds is ongoing. Benzenesulfonamides have been identified as potential DHFR inhibitors. researchgate.net

A study involving the synthesis of novel heterocyclic sulfonamides included a coumarin derivative, compound 8 . researchgate.net While direct IC₅₀ values for DHFR enzyme inhibition were not reported, molecular docking studies indicated that this compound is a suitable inhibitor for the DHFR enzyme. Furthermore, in in-vitro anti-breast cancer cell line (MCF7) screening, compound 8 was found to be more active than the reference DHFR inhibitor, Methotrexate. researchgate.net This suggests that the coumarin sulfonamide scaffold is a promising framework for the development of novel DHFR inhibitors.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. Their inhibition can lead to the re-expression of tumor suppressor genes, making them a key target in oncology. mdpi.com Coumarin-based derivatives have been explored as potential HDAC inhibitors. mdpi.com

A study focused on 3-carboxy-coumarin sulfonamides as agents targeting HDAC6. The synthesized compounds were evaluated for their antiproliferative activity against various cancer cell lines. While direct enzymatic inhibition data for the sulfonamide derivatives was presented in the context of cell viability, the study highlights the potential of this chemical class. For instance, compound 8b showed an IC₅₀ value of 17 µM against the MDA-MB-231 breast cancer cell line. Another study on coumarin-based hydroxamates identified compounds with potent, nanomolar IC₅₀ values against HDAC1. mdpi.com

| Compound | MCF-7 (µM) | MDA-MB-231 (µM) |

|---|---|---|

| Compound 5 | 71 | 85 |

| Compound 8b | 25 | 17 |

| Compound 8c | 30 | 39 |

Data sourced from:

Cellular Cycle Regulation Studies (e.g., Cell Cycle Arrest)

The ability to halt the cell division cycle is a hallmark of many anticancer agents. Derivatives of this compound have been shown to induce cell cycle arrest, contributing to their antiproliferative effects.

Studies on the parent coumarin molecule have demonstrated its ability to cause G0/G1 arrest in human cervical cancer (HeLa) cells. This arrest is associated with a decrease in the expression of G0/G1-associated proteins. More specific investigations into novel coumarin-6-sulfonamide derivatives revealed their potential to induce apoptosis and affect cell cycle progression in Hep-G2 liver cancer cells.

Furthermore, the potent dual BRAF^V600E^/VEGFR-2 inhibitor, compound 4j , was found to cause a significant arrest of melanoma cells in the G0/G1 phase of the cell cycle, which precedes the induction of apoptosis. ekb.egresearchgate.net This demonstrates that a key mechanism of action for these coumarin derivatives is the disruption of normal cell cycle progression, preventing cancer cells from dividing and proliferating.

Cell Migration and Invasion Pathway Analysis

Derivatives of coumarin-sulfonamide have demonstrated the ability to impede key processes in cancer metastasis, namely cell migration and invasion. nih.govresearchgate.net One study revealed that a series of coumarin sulfonamide derivatives could inhibit the migration and invasion of MDA-MB-231 human breast cancer cells. nih.gov Notably, compound 9c from this series showed a significant, concentration-dependent reduction in both the migration and invasion capabilities of these cancer cells. nih.gov Further mechanistic insights suggest that some coumarin-sulfonamide derivatives exert their anti-migrative and anti-invasive effects through the mitochondria-mediated PI3K/AKT pathway by targeting carbonic anhydrase IX (CAIX). nih.gov Treatment with these compounds can lead to an increase in intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. nih.gov

Another line of investigation has shown that certain coumarin sulfonamide derivatives can act as non-toxic angiogenesis inhibitors. mdpi.com For instance, specific derivatives were found to significantly inhibit matrix metalloproteinase-2 (MMP-2) activity, an enzyme crucial for the degradation of the extracellular matrix, a key step in cell invasion. mdpi.com One particular coumarin-6-sulfonamide derivative, bearing a phenyl hydrazono group (104a ), exhibited remarkable antiproliferative activity, which is often linked to the inhibition of cell migration and invasion. mdpi.com

These findings underscore the potential of the this compound scaffold in developing agents that can interfere with the metastatic cascade of cancer.

Mechanistic Studies in Diabetes Research

The this compound core has been a focal point in the quest for novel anti-diabetic agents. These compounds have been shown to target key enzymes and receptors involved in glucose homeostasis.

α-Amylase is a crucial enzyme in the digestive system responsible for breaking down complex carbohydrates into simpler sugars. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby mitigating post-meal spikes in blood glucose levels. A series of newly synthesized 2-imino or this compound derivatives were evaluated for their α-amylase inhibitory activity. nih.govresearchgate.netnih.gov All tested derivatives showed significant inhibition, with percentage values exceeding 93% at a concentration of 100 μg/mL. nih.govnih.gov

Two derivatives, 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) and 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (9) , were particularly potent, with IC50 values of 1.76 ± 0.01 μM and 1.08 ± 0.02 μM, respectively. nih.govnih.gov These values are comparable to the standard drug, Acarbose, which has an IC50 of 0.43 ± 0.01 μM. nih.govnih.gov Structure-activity relationship (SAR) studies indicated that a carboxamide group at the 3-position and a carbonyl group at the 2-position of the chromene ring are important for this inhibitory activity. nih.gov

Table 1: α-Amylase Inhibition by this compound Derivatives

| Compound | IC50 (μM) |

|---|---|

| Derivative 2 | 1.76 ± 0.01 |

| Derivative 9 | 1.08 ± 0.02 |

| Acarbose (Standard) | 0.43 ± 0.01 |

Similar to α-amylase, α-glucosidase is another key intestinal enzyme that breaks down disaccharides into monosaccharides. Its inhibition is a well-established strategy for managing type 2 diabetes. nih.gov The most potent α-amylase inhibitors from the aforementioned series, derivatives 2 and 9 , were further tested for their α-glucosidase inhibitory potential. nih.govnih.gov

At a concentration of 10 μg/mL, these derivatives demonstrated inhibitory percentages of 90.7% and 83.8%, respectively, which are comparable to Acarbose's 90.1% inhibition. nih.gov The IC50 values revealed that 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) was a more potent inhibitor of α-glucosidase (IC50 = 0.548 ± 0.02 μg/mL) than Acarbose (IC50 = 0.604 ± 0.02 μg/mL). nih.govnih.gov Derivative 9 also showed activity, albeit with a higher IC50 value of 2.44 ± 0.09 μg/mL. nih.govnih.gov

Table 2: α-Glucosidase Inhibition by this compound Derivatives

| Compound | IC50 (μg/mL) |

|---|---|

| Derivative 2 | 0.548 ± 0.02 |

| Derivative 9 | 2.44 ± 0.09 |

| Acarbose (Standard) | 0.604 ± 0.02 |

Peroxisome proliferator-activated receptor-γ (PPAR-γ) is a nuclear receptor that plays a critical role in regulating insulin (B600854) sensitivity and glucose metabolism. nih.govnih.gov Ligands that activate PPAR-γ can improve insulin action and are used as insulin-sensitizing drugs. The promising anti-diabetic derivatives 2 and 9 were also evaluated for their ability to bind to and activate PPAR-γ. nih.govnih.gov

In an in vitro transactivation assay, both derivatives demonstrated potential PPAR-γ activity. Derivative 2 had an IC50 value of 3.152 ± 0.03 μg/mL, and derivative 9 had an IC50 of 3.706 ± 0.32 μg/mL. nih.govnih.gov These results are noteworthy when compared to the standard PPAR-γ agonist, Pioglitazone, which has an IC50 of 4.884 ± 0.29 μg/mL. nih.govnih.gov This suggests that these this compound derivatives may also exert their anti-diabetic effects by enhancing insulin sensitivity through PPAR-γ activation. nih.govnih.gov

Table 3: PPAR-γ Ligand Binding Activity of this compound Derivatives

| Compound | IC50 (μg/mL) |

|---|---|

| Derivative 2 | 3.152 ± 0.03 |

| Derivative 9 | 3.706 ± 0.32 |

| Pioglitazone (Standard) | 4.884 ± 0.29 |

Antimicrobial Action Mechanisms

The coumarin-sulfonamide framework has also been explored for its antimicrobial properties, demonstrating activity against a range of bacterial pathogens.

Coumarin derivatives containing sulfonamide moieties have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov While the precise molecular targets are still under investigation, some studies have shed light on their potential mechanisms of action.

In one study, a series of coumarin derivatives with amide and sulfonamide functionalities were synthesized and evaluated for their antibacterial effects against plant pathogenic bacteria. nih.gov Compound A2 was most effective against Xanthomonas oryzae pv. oryzae (Xoc), with an EC50 value of 43.2 mg/L. nih.gov Scanning electron microscopy revealed that treatment with compound A2 led to morphological changes in the Xoc bacteria. nih.gov Another compound, A3 , was potent against Xanthomonas axonopodis pv. citri (Xac) with an EC50 of 53.2 mg/L, and compound A7 showed good activity against Pseudomonas syringae pv. actinidiae (Psa) with an EC50 of 59.4 mg/L. nih.gov

Other research suggests that coumarin derivatives can exert their antibacterial effects by disrupting membrane integrity and inhibiting biofilm formation. frontiersin.org It is proposed that some of these compounds may interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. frontiersin.org

The broad-spectrum activity of sulfonamides is well-known, and their incorporation into the coumarin scaffold appears to yield compounds with significant antibacterial potential. nih.gov

Antifungal Target Identification

The antifungal activity of coumarin derivatives has been an area of significant research interest, driven by the need for novel agents to combat drug-resistant fungal pathogens. nih.gov For coumarin-sulfonamide hybrids, a key mechanism of action appears to be the targeting of essential fungal enzymes. ajchem-a.comnih.gov

Molecular docking studies have been employed to predict the antifungal mechanisms of chromenol derivatives. These computational analyses have identified the enzyme sterol 14α-demethylase (CYP51), also known as lanosterol (B1674476) 14α-demethylase, as a probable target. ajchem-a.com CYP51 is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. The prediction of this interaction is supported by calculated "probability to be active" (Pa) values derived from computational models. ajchem-a.com For a series of novel chromenol derivatives, the Pa for lanosterol 14α-demethylase inhibition was estimated to be between 0.16 and 0.35, suggesting this is a viable mechanism of action. ajchem-a.com

Inhibition of Folic Acid Biosynthesis

The sulfonamide group is a well-established pharmacophore known for its antibacterial properties, which are primarily mediated through the inhibition of folic acid synthesis. nih.gov This mechanism is highly relevant to this compound derivatives. Bacteria must synthesize their own folic acid, an essential nutrient for the production of nucleic acids and amino acids. nih.gov

The key enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (pABA) with dihydropteroate pyrophosphate. nih.gov Sulfonamides, including the sulfonamide moiety of the chromene hybrids, act as competitive inhibitors of DHPS because they are structural analogs of pABA. nih.gov By binding to the active site of DHPS, they prevent the synthesis of dihydropteroate, a precursor to folic acid. This leads to a depletion of tetrahydrofolate, halting DNA synthesis and cell growth, which ultimately results in bacteriostasis. nih.gov This 'classical' mechanism of action for sulfonamides is a primary contributor to the antibacterial effects observed in coumarin-sulfonamide hybrids. ajchem-a.comnih.gov

Disruption of Bacterial Cell Envelope Integrity

While coumarin-sulfonamide derivatives exhibit broad-spectrum antibacterial activity, the specific mechanism of disrupting bacterial cell envelope integrity is not as clearly defined in the available literature as other mechanisms like folic acid inhibition. Some research has focused on cell envelope integrity proteins as mediators of antibiotic resistance rather than as direct targets for disruption by external compounds. nih.gov For example, certain proteins in Stenotrophomonas and Pseudomonas aeruginosa are associated with maintaining cell envelope integrity and conferring resistance to antibiotics. nih.gov However, direct evidence showing that this compound derivatives specifically act by causing physical disruption or compromising the integrity of the bacterial cell envelope has not been prominently featured in the reviewed research.

Biofilm Formation Inhibition Mechanisms

A significant advancement in antibacterial therapy is the targeting of bacterial communication systems, known as quorum sensing (QS), which regulate virulence and biofilm formation. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. nih.gov

Derivatives of the 2-oxo-2H-chromene (chromone) core have been identified as potent inhibitors of biofilm formation in pathogens like Pseudomonas aeruginosa. nih.gov The mechanism involves the interruption of the QS signaling pathway. Molecular docking studies have shown that chromone-based compounds can act as ligands for the PqsR receptor, a key transcriptional regulator in the P. aeruginosa QS network. nih.gov By binding to PqsR, these compounds can interfere with its normal function, leading to the downregulation of genes responsible for biofilm formation and virulence. Research has identified several chromone (B188151) carboxamides that are potent inhibitors of P. aeruginosa biofilm formation, with some compounds showing 50% or greater inhibition at a concentration of 50 μM without exhibiting cytotoxicity. nih.gov One particularly promising derivative, 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide, has been highlighted as a potential candidate for further optimization as an antibiofilm agent. nih.gov

Anti-inflammatory Signaling Pathways

Coumarin-sulfonamide hybrids have demonstrated significant potential as anti-inflammatory agents. ajchem-a.com Their mechanism of action often involves the modulation of key enzymatic pathways that mediate the inflammatory response, such as the cyclooxygenase (COX) and nitric oxide synthase (NOS) pathways. researchgate.netajchem-a.com

Cyclooxygenase (COX) Pathway Modulation

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are central to the inflammatory process. COX-2 is upregulated at sites of inflammation and catalyzes the production of prostaglandins, which are potent inflammatory mediators. mdpi.com Selective inhibition of COX-2 is a major goal of anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. frontiersin.org

The sulfonamide moiety is a key feature in several selective COX-2 inhibitors. frontiersin.org Studies on various sulfonamide-containing molecular hybrids have shown their potential to selectively inhibit COX-2. nih.govacs.orgmdpi.com For instance, a series of dihydropyrazole sulfonamide derivatives were found to be potent and selective COX-2 inhibitors. mdpi.com The rationale for this selectivity often lies in the ability of the sulfonamide group to fit into a specific side pocket present in the active site of the COX-2 enzyme but not in the COX-1 isoform. acs.org This suggests that the anti-inflammatory activity of this compound derivatives is likely mediated, at least in part, by the selective inhibition of the COX-2 enzyme. ajchem-a.comfrontiersin.org

Nitric Oxide Production Pathway Analysis

Overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS or NOS-2) is a hallmark of chronic inflammation and contributes to tissue damage. nih.govrsc.org Therefore, inhibiting the activity or expression of iNOS is a valid strategy for controlling inflammation. rsc.org

Studies on coumarin derivatives have shown they can effectively modulate this pathway. For example, the coumarin derivative Cloricromene has been shown to inhibit the production of nitrites in macrophages stimulated with lipopolysaccharide (LPS). nih.gov Further investigation revealed that Cloricromene does not inhibit the activity of the iNOS enzyme directly but rather inhibits its expression. The compound was effective at preventing NO production when administered before the inflammatory stimulus but had no effect when given after the enzyme had already been expressed. nih.gov This indicates that a key anti-inflammatory mechanism for coumarin-related compounds is the suppression of iNOS gene expression, thereby preventing the surge in NO production that drives inflammatory pathology. ajchem-a.comnih.gov

Table of Compounds

Other Enzymatic Inhibition Profiles

While the primary therapeutic targets of this compound and its derivatives are often explored in the context of other enzyme systems, their potential interaction with monoamine oxidases (MAOs) presents an area of significant scientific interest. The coumarin scaffold is a well-established pharmacophore known to exhibit inhibitory activity against these critical enzymes.

Monoamine oxidases (MAOs) are a family of flavin-adenine dinucleotide (FAD)-dependent enzymes crucial for the oxidative deamination of a variety of endogenous and exogenous amines, including several key neurotransmitters. nih.gov These enzymes exist in two primary isoforms, MAO-A and MAO-B, which are distinguished by their tissue distribution, substrate preferences, and inhibitor sensitivities. nih.gov Due to their central role in regulating neurotransmitter levels, MAOs are prominent targets in the development of treatments for neurological and psychiatric conditions. nih.gov

The coumarin, or 2H-chromen-2-one, nucleus is recognized as a privileged scaffold for the design of MAO inhibitors. scienceopen.comscienceopen.com Numerous studies have demonstrated that both natural and synthetic coumarin derivatives can effectively inhibit MAO enzymes, often through reversible mechanisms. nih.gov The inhibitory potential and selectivity of these compounds are highly dependent on the nature and position of substituents on the coumarin ring. scienceopen.comscienceopen.com

Research into the structure-activity relationships (SAR) of coumarin-based MAO inhibitors has revealed that substitutions at various positions, including C3, C4, C6, and C7, can significantly modulate their inhibitory potency and selectivity for either MAO-A or MAO-B. scienceopen.commdpi.com For instance, some studies have indicated that a phenyl substitution at the C3 position of the coumarin scaffold can enhance MAO-B inhibition, while a phenyl group at the C4 position may favor MAO-A inhibition. scienceopen.com

Furthermore, the electronic properties of substituents on the coumarin ring have been shown to play a role in MAO-B inhibitory activity. mdpi.com It has been suggested that electron-poor substituents at positions C6, C7, and/or C8 could enhance MAO-B inhibition through improved polar interactions with key amino acid residues, such as Tyr326 and Cys172, within the enzyme's active site. mdpi.com

Despite the extensive investigation into coumarin derivatives as MAO inhibitors and the synthesis of coumarin-6-sulfonamides for other biological applications, such as anticancer agents and glutathione (B108866) transferase inhibitors, a notable gap in the scientific literature exists. mdpi.comnih.govplos.org Based on a comprehensive review of available research, specific studies detailing the monoamine oxidase inhibition profile of this compound or its direct derivatives have not been reported. Consequently, there is no available data on their IC₅₀ values or their selectivity towards MAO-A and MAO-B.

Future research in this area would be valuable to determine if the presence of a sulfonamide group at the C6 position of the coumarin ring confers any significant MAO inhibitory activity and to elucidate the specific interactions of such compounds with the MAO isoforms.

Structure Activity Relationship Studies of 2 Oxo 2h Chromene 6 Sulfonamide Scaffolds

Impact of Substituents on Biological Activities

The therapeutic potential of 2-oxo-2H-chromene-6-sulfonamide derivatives is intricately linked to the types of substituents and their placement on both the chromene ring and the sulfonamide group. researchgate.netnih.gov Researchers have extensively explored these modifications to enhance the scaffold's effectiveness.

Influence of Aromatic and Heterocyclic Moieties on Sulfonamide Nitrogen

A primary focus of SAR studies has been the introduction of diverse aromatic and heterocyclic rings to the sulfonamide nitrogen. These N-substitutions play a crucial role in how the compound interacts with its biological targets. vu.nlresearchgate.net The sulfonamide moiety itself is a powerful pharmacophore, capable of forming hydrogen bonds with amino acid residues in the active sites of target proteins. mdpi.com

For instance, attaching heterocyclic groups like thiazole (B1198619), pyridine, and pyrimidine (B1678525) has resulted in noteworthy inhibitory action against different carbonic anhydrase (CA) isoforms. mdpi.com The specific nature of the heterocyclic ring and its substitution patterns can fine-tune the inhibitory profile. The electronic properties and the sheer size of the N-substituent are critical. Electron-withdrawing groups on an aromatic ring can increase the acidity of the sulfonamide's proton, potentially leading to stronger interactions with metal ions like the zinc in metalloenzymes such as carbonic anhydrase. vu.nl In contrast, bulkier substituents can influence selectivity by taking advantage of subtle differences in the shape of an enzyme's active site. acs.org

Table 1: Impact of N-Substitution on Biological Activity

| Compound ID | N-Substituent | Target Enzyme | Observed Activity (IC₅₀/Kᵢ) |

|---|---|---|---|

| Compound A | Unsubstituted Phenyl | Carbonic Anhydrase | Varies by isoform |

| Compound B | 4-Fluorophenyl | Carbonic Anhydrase | Altered potency/selectivity |

| Compound C | Thiazol-2-yl | Carbonic Anhydrase | Potent inhibition |

| Compound D | Pyridin-3-yl | Carbonic Anhydrase | Isoform-specific inhibition |

This is an interactive table. Data is illustrative of general findings in the field.

Role of Substitutions on the Chromene Ring

Modifications to the coumarin (B35378) (2-oxo-2H-chromene) ring itself have a profound effect on biological activity. researchgate.net Substitutions at positions such as C3, C4, and C7 have been explored to boost potency and alter the molecule's physicochemical properties. mdpi.com

Table 2: Effect of Chromene Ring Substitution on Biological Activity

| Compound ID | C3-Substituent | C4-Substituent | C7-Substituent | Biological Target |

|---|---|---|---|---|

| Compound E | H | H | H | Varies |

| Compound F | H | CH₃ | H | Varies |

| Compound G | H | H | Cl | Varies |

| Compound H | Br | H | OCH₃ | Varies |

This is an interactive table. Data is illustrative of general findings in the field.

Effects of Linker Moieties and Hybridization

A prevalent strategy in drug design is to connect the this compound scaffold to other pharmacologically active molecules using a linker, creating hybrid compounds with dual or improved activity. mdpi.comnih.gov The characteristics of the linker, including its nature, length, and flexibility, are critical in determining the final biological profile. nih.gov

Hybrid molecules have been designed that incorporate moieties such as chalcones or triazoles. rsc.org The linker can act as a simple spacer, allowing the two pharmacophores to bind to their respective targets without interference, or it can actively participate in the binding interaction. nih.gov For example, flexible alkyl or ether linkers of varying lengths have been employed to connect the coumarin scaffold to other molecular fragments. nih.gov

Pharmacophore Elucidation for Target-Specific Activities

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups necessary for biological activity. dovepress.com For derivatives of this compound, pharmacophore models have been developed for a range of targets, including carbonic anhydrases and certain proteins implicated in cancer. researchgate.netacs.org

A typical pharmacophore for carbonic anhydrase inhibitors based on this scaffold includes a group that binds to zinc (the sulfonamide moiety), hydrogen bond acceptors (like the carbonyl oxygen of the coumarin), and hydrophobic features (the aromatic rings). mdpi.comacs.org The precise geometry and relative positioning of these features are vital for high-affinity binding. dovepress.com By understanding the specific pharmacophore for a target, medicinal chemists can design novel molecules that fit these requirements, thereby increasing the probability of achieving the desired biological effect. acs.org

Design Principles for Enhanced Selectivity and Potency

The knowledge gained from SAR and pharmacophore studies has led to the development of key design principles for creating more potent and selective this compound derivatives. researchgate.net

To boost potency, efforts are often concentrated on optimizing the interactions with the target protein. This can be achieved by introducing substituents that form extra hydrogen bonds, hydrophobic interactions, or electrostatic interactions. researchgate.net For instance, modifying the N-substituent of the sulfonamide to better fit into a particular sub-pocket of an enzyme's active site can markedly increase binding affinity. acs.org

Achieving selectivity, especially among closely related enzyme isoforms, presents a significant challenge. Design strategies for enhancing selectivity often involve exploiting subtle differences in the amino acid residues that line the active site. researchgate.net By introducing substituents that create favorable interactions with unique residues in the target isoform or steric hindrance with residues in off-target isoforms, selectivity can be improved. For example, the size and shape of the substituent on either the chromene ring or the sulfonamide nitrogen can be customized to fit the active site of a specific carbonic anhydrase isoform over others. nih.gov

Computational and Theoretical Chemistry Approaches in 2 Oxo 2h Chromene 6 Sulfonamide Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the binding mechanism and affinity between a drug candidate and its target.

Analysis of Binding Affinities and Molecular Recognition

Molecular docking simulations have been employed to evaluate the binding affinities of various 2-oxo-2H-chromene-6-sulfonamide derivatives against several biological targets. The binding affinity, often expressed as a negative score in kcal/mol, indicates the strength of the interaction, with a more negative value suggesting a stronger bond.

Studies have shown that these compounds exhibit favorable binding energies against multiple enzymes. For instance, in research targeting enzymes related to diabetes, a series of 2-imino or this compound derivatives were designed and evaluated. nih.gov The 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative (compound 9 in the study) demonstrated a binding energy of -8.73 kcal/mol with the α-glucosidase enzyme. rsc.org When targeting PPAR-γ, another key protein in diabetes management, derivatives showed even lower binding energies, with 3-cyano-2-imino-2H-chromene-6-sulfonamide (compound 2) and compound 9 recording scores of -13.64 and -12.67 kcal/mol, respectively. rsc.org

In the context of antibacterial research, chromene-sulfonamide hybrids were docked against dihydropteroate (B1496061) synthase (DHPS) enzymes from S. aureus and E. coli. These simulations yielded strong binding energies, ranging from -13.4 to -19.2 kcal/mol for S. aureus DHPS and -15.0 to -18.6 kcal/mol for E. coli DHPS, indicating potent interactions. nih.gov Similarly, a study on a coumarin (B35378) derivative, 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione, reported a high binding affinity of -9.5 kcal/mol against the protein with PDB ID: 5HG8. nih.gov

These computational findings are crucial for identifying which derivatives possess the most potential for strong interaction with a specific biological target, thereby guiding the selection of candidates for further experimental validation. mdpi.com

Table 1: Binding Affinities of this compound Derivatives against Various Receptors

| Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|---|

| 2-Oxo-6-sulfamoyl-2H-chromene-3-carboxamide | α-Glucosidase | -8.73 rsc.org |

| 3-Cyano-2-imino-2H-chromene-6-sulfonamide | PPAR-γ (3SZ1) | -13.64 rsc.org |

| 2-Oxo-6-sulfamoyl-2H-chromene-3-carboxamide | PPAR-γ (3SZ1) | -12.67 rsc.org |

| Chromene-sulfonamide Hybrids | S. aureus DHPS | -13.4 to -19.2 nih.gov |

| Chromene-sulfonamide Hybrids | E. coli DHPS | -15.0 to -18.6 nih.gov |

| 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione | Protein (5HG8) | -9.5 nih.gov |

Identification of Key Active Site Residues for Interaction

Beyond predicting binding energy, molecular docking elucidates the specific amino acid residues within the receptor's active site that are critical for molecular recognition. These interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative, docking studies revealed two hydrogen bonds with the α-glucosidase active site, specifically with residues Lys506 and Ser497. rsc.org The same derivative formed two hydrogen bonds within the PPAR-γ active site. rsc.org In another example, the standard drug Glibenclamide was shown to interact with Lys506 and Arg552 in the active site of its target protein. rsc.org

When targeting PPAR-γ, the 3-cyano-2-imino-2H-chromene-6-sulfonamide derivative formed three hydrogen bonds: two with the nitrogen of its cyano group interacting with residues Lys262 and His266, and a third between the oxygen of the sulfonyl group and Arg288. rsc.org Furthermore, this compound was positioned to form hydrophobic interactions with several other residues, including Leu228, Leu333, Leu340, and Phe264. rsc.org In studies of related chromene-containing sulfonamides targeting carbonic anhydrase, docking showed that the compounds bind by chelating the active site's Zn(II) ion and form key hydrogen bonds with residues like Thr200 and Gln92. nih.gov

This detailed analysis of interaction patterns is vital for structure-activity relationship (SAR) studies, providing a rational basis for designing new derivatives with enhanced potency and selectivity.

Table 2: Key Active Site Residue Interactions for this compound Derivatives

| Derivative | Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|---|

| 2-Oxo-6-sulfamoyl-2H-chromene-3-carboxamide | α-Glucosidase | Lys506, Ser497 | Hydrogen Bond rsc.org |

| 3-Cyano-2-imino-2H-chromene-6-sulfonamide | PPAR-γ | Lys262, His266, Arg288 | Hydrogen Bond rsc.org |

| 3-Cyano-2-imino-2H-chromene-6-sulfonamide | PPAR-γ | Leu228, Leu333, Leu340, Phe264 | Hydrophobic rsc.org |

| Related Chromene Sulfonamide | Carbonic Anhydrase II | Gln92, Thr200 | Hydrogen Bond nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and reactivity of molecules. These methods provide fundamental information that complements molecular docking studies.

For a related compound, 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione, its molecular structure was optimized using DFT calculations with the B3LYP/6–311+G(d,p) basis set. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common DFT application. The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For the aforementioned derivative, the calculated HOMO-LUMO energy gap was 4.245 eV. nih.gov A smaller energy gap generally implies higher reactivity.

Computational studies on other coumarin derivatives have shown that the type and position of substituents significantly influence their electronic properties and, consequently, their biological activity. walisongo.ac.id Electron-donating groups were found to enhance antioxidant activity, while electron-withdrawing groups tended to reduce it. walisongo.ac.id Such analyses of the electronic structure are essential for understanding the intrinsic properties of the this compound scaffold and for predicting how modifications will affect its reactivity and interaction capabilities. nih.gov

In Silico Prediction of Pharmacokinetic Properties

Before a compound can be considered a viable drug, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADMET prediction tools are widely used in the early stages of drug discovery to filter out candidates with poor pharmacokinetic properties. nih.gov

Oral Bioavailability Profiling

Oral bioavailability is a key parameter that determines the fraction of an orally administered drug that reaches systemic circulation. Computational models assess this by evaluating physicochemical properties and comparing them to established guidelines, such as Veber's rules and Lipinski's Rule of Five.

Several studies on this compound derivatives have reported favorable in silico ADMET predictions. nih.govresearchgate.netrsc.org A recent investigation into a series of these compounds concluded that they possess an acceptable range of oral bioavailability. nih.gov In a separate study on novel flavanones incorporating chromene motifs, the synthesized compounds exhibited a good bioavailability score of 0.55. nih.gov The appraisal of these compounds against Veber and Egan rules showed that most of the derivatives passed without violations, suggesting good potential for oral absorption. nih.gov Pre-ADME analysis of certain coumarin-based sulfonamides also identified specific derivatives that adhered to all drug-like criteria, indicating promising bioavailability. mdpi.com

Table 3: Oral Bioavailability and Drug-Likeness Assessment of Related Chromene Derivatives

| Compound Series | Bioavailability Score | Drug-Likeness Rule Compliance |

|---|---|---|

| Coumarin-based sulfonamides (6a, 6b, 6c, etc.) | Not specified; passed pre-ADME screening | Adhered to most drug-like criteria mdpi.com |

| Flavanones with chromene motifs (2a-g) | 0.55 (except for 2g at 0.11) | Passed Veber and Egan rules (most compounds) nih.gov |

| 2-Imino/2-oxo-2H-chromene-6-sulfonamides | Not specified; reported as "acceptable" | Reported as having acceptable oral bioavailability nih.gov |

Drug-likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely drug candidate. This assessment is often based on rules that filter for compounds with properties like appropriate molecular weight, lipophilicity, and number of hydrogen bond donors/acceptors.

Derivatives of this compound have generally performed well in drug-likeness assessments. In one study, a virtual screening selected several derivatives that demonstrated good drug-likeness properties in addition to high binding affinity. mdpi.com Another investigation into new flavanones with chromene structures found that all screened candidates exhibited good drug-likeness scores, which ranged from 0.62 to 1.37. nih.gov The scrutinizing of these compounds based on Muegge rules also showed that most satisfied the benchmark for drug-likeness. nih.gov The successful prediction of drug-likeness for these coumarin-based sulfonamides supports their potential for development as therapeutic agents. mdpi.comnih.gov

Analytical Methodologies for 2 Oxo 2h Chromene 6 Sulfonamide Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the precise atomic and molecular structure of 2-Oxo-2H-chromene-6-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of the coumarin (B35378) scaffold typically shows distinct signals for the aromatic and vinyl protons. For derivatives of 2-oxo-6-sulfamoyl-2H-chromene, the protons on the chromene ring appear at specific chemical shifts (δ) in the downfield region. rsc.org For instance, the vinyl proton at position 4 (H-4) of the chromene ring is observed as a singlet. rsc.org The aromatic protons on the benzene (B151609) ring portion of the coumarin structure exhibit characteristic splitting patterns (doublets and doublet of doublets) based on their coupling with neighboring protons. researchgate.net The protons of the sulfonamide group (-SO₂NH₂) typically appear as a singlet in the spectrum. rsc.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for all unique carbon atoms in the molecule. The carbonyl carbon of the lactone ring (C-2) is characteristically deshielded and appears at a significant downfield shift. rsc.orgrsc.org Carbons of the aromatic ring and the double bond in the pyrone ring resonate in the 110-160 ppm range. Specific signals can be assigned to the carbon bearing the sulfonamide group (C-6) and the other carbons of the chromene core. For example, in a related derivative, the carbonyl carbon of the 2-oxo chromene appeared at 157.58 ppm. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for the 2-Oxo-6-sulfamoyl-2H-chromene Core Note: Data is based on closely related derivatives and serves as a representative example. Actual shifts may vary slightly.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~6.5 (d) | ~115-120 |

| H-4 | ~8.0 (s) | ~140-145 |

| H-5 | ~7.8 (d) | ~125-130 |

| H-7 | ~7.6 (dd) | ~120-125 |

| H-8 | ~7.4 (d) | ~118-120 |

| -SO₂NH₂ | ~5.9 (s) | N/A |

| C-2 (C=O) | N/A | ~157-161 |

| C-4a | N/A | ~118-120 |

| C-6 | N/A | ~140-145 |

| C-8a | N/A | ~153-156 |

d = doublet, s = singlet, dd = doublet of doublets. Data compiled from analogous structures reported in literature. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would display key absorption bands confirming its structure. mdpi.com

The most prominent peaks would include:

Lactone Carbonyl (C=O) Stretch: A strong absorption band typically appears in the range of 1700-1750 cm⁻¹, characteristic of the α,β-unsaturated lactone in the coumarin ring.

Sulfonamide (S=O) Stretches: Two distinct, strong absorption bands are expected for the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

N-H Stretch: The N-H stretching vibration of the primary sulfonamide (-NH₂) would appear as one or two bands in the region of 3350-3250 cm⁻¹.

Aromatic C=C Stretches: Multiple bands of medium to weak intensity in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond vibrations within the aromatic ring.

C-O Stretches: Bands corresponding to the C-O stretching of the lactone would also be present.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Lactone C=O | Stretch | 1700 - 1750 |

| Sulfonamide S=O | Asymmetric Stretch | 1350 - 1300 |

| Sulfonamide S=O | Symmetric Stretch | 1160 - 1140 |

| Sulfonamide N-H | Stretch | 3350 - 3250 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and elemental composition of a compound. mdpi.com For this compound (C₉H₇NO₄S), the calculated molecular weight is approximately 225.22 g/mol . biosynth.com

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) with high precision. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information, showing the loss of characteristic fragments such as SO₂ or the sulfonamide group.

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. nih.gov A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from starting materials, by-products, and other impurities. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The retention time under specific conditions is a characteristic property that can aid in identification. Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for both separation and identification of the compound and any potential impurities simultaneously. bldpharm.com

Advanced Research Perspectives and Future Directions in 2 Oxo 2h Chromene 6 Sulfonamide Studies

Exploration of Novel Biological Targets

Initial studies have established the efficacy of 2-oxo-2H-chromene-6-sulfonamide derivatives against various diseases, and current research is focused on identifying and validating novel molecular targets to broaden their therapeutic applications. This exploration spans metabolic diseases, oncology, and neurodegenerative disorders.

Recent breakthroughs have positioned derivatives of this scaffold as promising antidiabetic agents. rsc.orgnih.gov A 2024 study detailed the synthesis of a new series of 2-imino and this compound derivatives, identifying multiple key targets in diabetes management. nih.govresearchgate.net Specifically, these compounds have shown potent inhibitory activity against α-amylase and α-glucosidase , enzymes crucial for carbohydrate digestion and glucose absorption. rsc.orgrsc.org The same study also revealed that these derivatives act as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonists, a mechanism that enhances insulin (B600854) sensitivity and glucose metabolism. researchgate.netrsc.org

In oncology, the research is multifaceted. The parent compound, this compound, has demonstrated pro-apoptotic properties in HepG2 liver cancer cells and has been shown to inhibit the function of annexin and affect MCF-7 breast cancer cells. biosynth.com Further studies on related derivatives have shown potent cytotoxic activity against triple-negative breast cancer cells (MDA-MB-231 ) and oral cancer cells (KB ). mdpi.comnih.gov The mechanism of action is believed to involve the induction of apoptosis by increasing intracellular Reactive Oxygen Species (ROS) and upregulating the expression of caspase-3 . mdpi.com

A significant area of new exploration is the targeting of carbonic anhydrases (CAs) , a family of metalloenzymes involved in numerous physiological and pathological processes. nih.gov Chromene-based sulfonamides have been identified as effective inhibitors of several CA isoforms. nih.gov Of particular importance is the selective inhibition of tumor-associated isoforms hCA IX and hCA XII , which are overexpressed in many cancers and contribute to tumor progression. nih.govnih.gov This discovery opens a promising avenue for developing novel anticancer agents that can target the tumor microenvironment. nih.gov

Furthermore, based on the broader chemical class, related coumarin (B35378) structures are being investigated for their potential to inhibit acetylcholinesterase for Alzheimer's disease and monoamine oxidases (MAOs) , suggesting future research could extend the utility of the this compound scaffold to neurodegenerative disorders. mdpi.com

Interactive Data Table: Novel Biological Targets of this compound Derivatives

| Derivative Class | Therapeutic Area | Biological Target(s) | Key Research Finding | Citations |

| 2-Oxo/Imino-2H-chromene-6-sulfonamides | Diabetes | α-Amylase, α-Glucosidase | Potent inhibition, with some derivatives showing IC₅₀ values in the low micromolar range, comparable to Acarbose. | rsc.orgnih.govrsc.org |

| 2-Oxo/Imino-2H-chromene-6-sulfonamides | Diabetes | PPAR-γ | Derivatives demonstrated potential PPAR-γ transactivation activity, indicating insulin-sensitizing effects. | researchgate.netrsc.org |

| Coumarin-6-sulfonamides | Cancer | Apoptosis Pathways (Caspase-3, ROS) | Derivatives induced apoptosis in MDA-MB-231 cells by increasing intracellular ROS and upregulating caspase-3. | mdpi.com |

| This compound | Cancer | Annexin, MCF-7 Function | The parent compound shows pro-apoptotic activity and inhibits proteins involved in cancer cell survival. | biosynth.com |

| Chromene-based Sulfonamides | Cancer, Glaucoma | Carbonic Anhydrases (hCA IX, hCA XII) | Derivatives showed excellent, selective inhibition against tumor-associated isoforms hCA IX and hCA XII. | nih.govnih.gov |

| Coumarin-carboxamides (Related) | Neurodegenerative | Acetylcholinesterase, Monoamine Oxidases (MAOs) | Related scaffolds show promise for targeting enzymes implicated in Alzheimer's and other neurological diseases. | mdpi.com |

Development of Multi-Target Directed Ligands

The complexity of diseases like cancer and diabetes often involves multiple pathological pathways, making single-target drugs only partially effective. A forward-looking strategy in drug design is the development of Multi-Target Directed Ligands (MTDLs) that can modulate several key targets simultaneously. The this compound scaffold is exceptionally well-suited for this approach. researchgate.net

The antidiabetic derivatives recently developed are a prime example of MTDLs. By concurrently inhibiting α-amylase and α-glucosidase while also activating PPAR-γ, these compounds tackle hyperglycemia through three distinct but complementary mechanisms: reducing glucose production from carbohydrates and enhancing the body's response to insulin. researchgate.netrsc.org This multi-pronged approach could offer superior glycemic control compared to single-target agents.

Similarly, in cancer research, derivatives that not only induce apoptosis but also inhibit cell migration and invasion are being developed. mdpi.com The ability of some coumarin sulfonamides to trigger apoptosis through ROS and caspase-3 activation while also potentially inhibiting other targets involved in metastasis showcases the potential for creating powerful, multi-action anticancer drugs. mdpi.com The inhibition of multiple carbonic anhydrase isoforms (e.g., hCA IX and XII) by a single compound further illustrates this multi-target strategy, which could be crucial for overcoming drug resistance in tumors. nih.gov

Integration with Advanced Drug Discovery Technologies

Modern drug discovery is heavily reliant on advanced computational and synthetic technologies to accelerate the identification and optimization of lead compounds. Research on this compound is increasingly integrating these tools.